![molecular formula C24H34N4O2 B14486782 N,N-Dihexyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline CAS No. 64193-76-6](/img/structure/B14486782.png)
N,N-Dihexyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dihexyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. The compound is known for its vibrant color and is often used in dye and pigment industries.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dihexyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline typically involves the diazotization of aniline derivatives followed by coupling with a nitro-substituted aromatic compound. The general steps are as follows:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with N,N-dihexylaniline in an alkaline medium to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and to achieve high coupling efficiency.
化学反应分析
Types of Reactions
N,N-Dihexyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Oxidation: The compound can be oxidized to form different oxidation states, depending on the oxidizing agent used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (chlorine, bromine) for halogenation.
Major Products Formed
Reduction: Formation of N,N-Dihexyl-4-[(E)-(4-aminophenyl)diazenyl]aniline.
Oxidation: Formation of various oxidized derivatives depending on the extent of oxidation.
Substitution: Formation of substituted derivatives with functional groups like nitro, sulfonic acid, or halogens.
科学研究应用
N,N-Dihexyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the study of azo compound reactivity.
Biology: Investigated for its potential use in biological staining and as a probe for studying cellular processes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the dye and pigment industry for coloring textiles, plastics, and other materials.
作用机制
The mechanism of action of N,N-Dihexyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form aromatic amines, which can then interact with biological molecules. The pathways involved include:
Reduction Pathway: The azo group is reduced to form aromatic amines, which can bind to proteins and nucleic acids.
Electrophilic Substitution: The aromatic rings can undergo substitution reactions, leading to the formation of various derivatives that can interact with different molecular targets.
相似化合物的比较
N,N-Dihexyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline can be compared with other azo compounds such as:
- N,N-Dimethyl-4-[(4-nitrophenyl)diazenyl]aniline
- N,N-Dimethyl-4-[(E)-(2-nitrophenyl)diazenyl]aniline
- N,N-Dimethyl-4-[(3-nitrophenyl)diazenyl]aniline
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of hexyl groups, which influence its solubility, reactivity, and application potential. The hexyl groups provide hydrophobic characteristics, making it suitable for applications in non-polar environments.
属性
CAS 编号 |
64193-76-6 |
|---|---|
分子式 |
C24H34N4O2 |
分子量 |
410.6 g/mol |
IUPAC 名称 |
N,N-dihexyl-4-[(4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C24H34N4O2/c1-3-5-7-9-19-27(20-10-8-6-4-2)23-15-11-21(12-16-23)25-26-22-13-17-24(18-14-22)28(29)30/h11-18H,3-10,19-20H2,1-2H3 |
InChI 键 |
UTGKEUFBMXSHAH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCN(CCCCCC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide](/img/structure/B14486709.png)

![N-Methyl-N'-(2-{[1-(5-methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethyl)thiourea](/img/structure/B14486717.png)

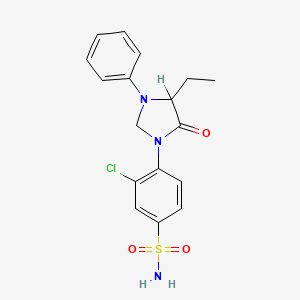
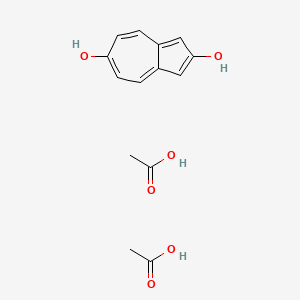
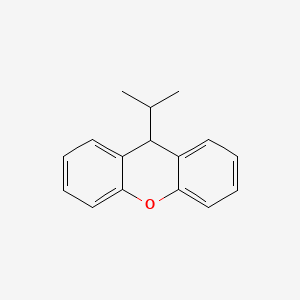
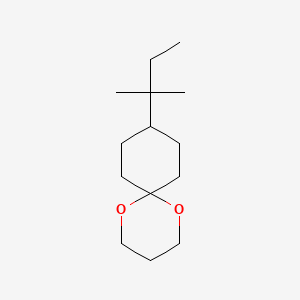
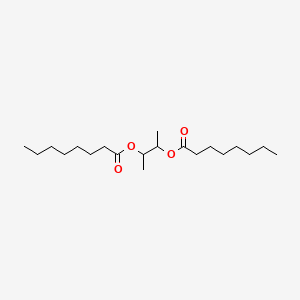
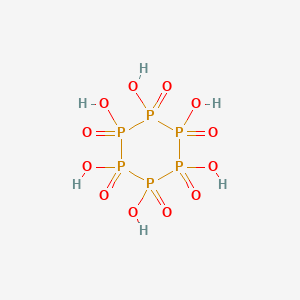
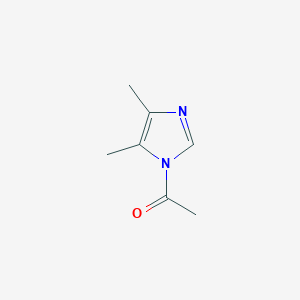
![[(Trichlorostannyl)methyl]phosphonic dichloride](/img/structure/B14486765.png)

![[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]propanedinitrile](/img/structure/B14486773.png)
